

potential off-target effects of ODM-204 in experiments

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Compound of Interest		
Compound Name:	ODM-204	
Cat. No.:	B1150134	Get Quote

ODM-204 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **ODM-204** in experimental settings. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected changes in gene expression unrelated to androgen receptor (AR) signaling in our cell-based assays. What could be the cause?

A1: While **ODM-204** is a potent dual inhibitor of the androgen receptor (AR) and CYP17A1, off-target effects are a possibility. Some dual-target inhibitors of this class have been reported to interact with other steroid hormone receptors. For instance, some CYP17A1 inhibitors can also act as antagonists of the progesterone receptor.[1] It is advisable to perform counter-screening assays to check for activity against other relevant receptors, such as the glucocorticoid and progesterone receptors, to rule out these off-target effects.

Q2: Our in-cell western or reporter assays show inconsistent results for AR antagonism. What are some common troubleshooting steps?

A2: Inconsistent results in cell-based AR signaling assays can stem from several factors:



- Cell Line Integrity: Ensure your cell line (e.g., LNCaP, VCaP) has not undergone significant passage-related changes. It is recommended to use cells within a consistent and low passage number range.
- Ligand Concentration: The concentration of the androgen (e.g., DHT, R1881) used to stimulate the AR is critical. Ensure the concentration is appropriate to induce a robust response that can be effectively inhibited.
- Assay Confluence: Cell density at the time of treatment can significantly impact results.
 Optimize and maintain consistent cell seeding density across all experiments.
- Reagent Quality: Verify the quality and stability of your ODM-204 stock solution, as well as the androgen ligand.

Q3: We are conducting in vivo studies and observing side effects not typically associated with AR or CYP17A1 inhibition. What could be the explanation?

A3: Clinical trials of **ODM-204** in humans have reported adverse events such as fatigue, nausea, decreased appetite, and diarrhea.[2][3][4][5] While the primary mechanism is ontarget, these systemic effects could be due to broader physiological responses to the dual inhibition or potential off-target interactions. Preclinical studies in monkeys indicated minimal changes in cortisol and aldosterone levels, suggesting good selectivity against other steroidogenic enzymes.[6] However, if you observe unexpected toxicities, it would be prudent to conduct a broader toxicological assessment.

Quantitative Data Summary

The following tables summarize the known quantitative data for **ODM-204**'s activity and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of **ODM-204**



Target	Parameter	Value	Cell Line/System	Reference
Androgen Receptor (AR)	Ki	47 nM	Rat prostate cytosolic lysates	[7]
Androgen Receptor (AR)	IC50	80 nM	Not Specified	[8]
CYP17A1	IC50	22 nM	Human testicular microsomes	[7][8]
AR (T877A mutant)	IC50	95 nM	Transfected cells	[7]
AR (W741L mutant)	IC50	277 nM	Transfected cells	[7]
AR (F876L mutant)	IC50	6 nM	Transfected cells	[7]
LNCaP cell proliferation	IC50	170 nM	LNCaP cells	[7]
VCaP cell proliferation	IC50	280 nM	VCaP cells	[7]

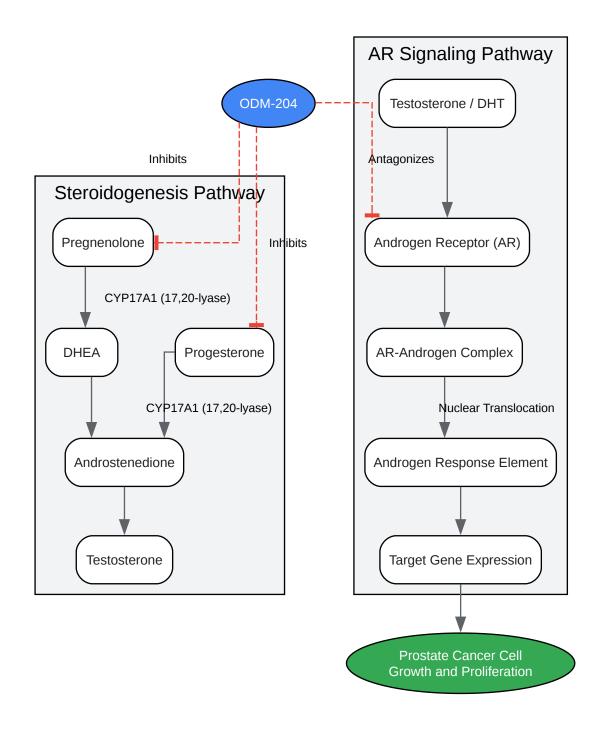
Table 2: Summary of Phase I Clinical Trial Adverse Events (Related to Treatment)



Adverse Event	Frequency (%)	Severity	Reference
Fatigue	26%	Mild to Moderate	[5]
Nausea	26%	Mild to Moderate	[5]
Decreased Appetite	22%	Mild to Moderate	[5]
Diarrhea	22%	Mild to Moderate	[5]
Vomiting	22%	Mild to Moderate	[5]
Increased Appetite	17%	Mild to Moderate	[4]
Asthenia	9%	Mild to Moderate	[4]
Weight Decrease	9%	Mild to Moderate	[4]

Signaling Pathways and Experimental Workflows

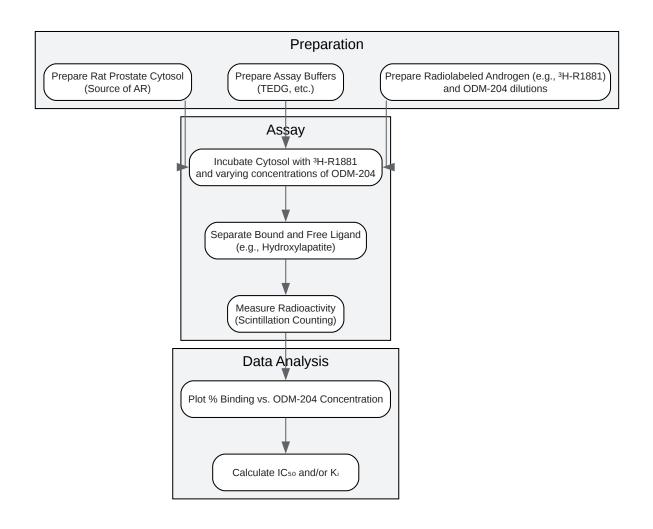




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Caption: Dual mechanism of action of **ODM-204**.





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Caption: Workflow for an AR competitive binding assay.

Key Experimental Protocols Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled androgen for binding to the AR.[9][10]



Materials:

- Rat ventral prostate tissue for cytosol preparation
- Radiolabeled androgen (e.g., [3H]R1881)
- ODM-204
- Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)
- Hydroxylapatite (HAP) slurry
- Scintillation cocktail and counter

Procedure:

- Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer.
 Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
- Assay Setup: In assay tubes, add a fixed concentration of [3H]R1881 and varying concentrations of ODM-204.
- Incubation: Add the prostate cytosol to each tube. Incubate overnight at 4°C to reach binding equilibrium.
- Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Wash the HAP pellets with assay buffer to remove unbound radioligand.
- Measurement: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of bound [3H]R1881 against the concentration of **ODM-204** to determine the IC₅₀ value.

CYP17A1 Inhibition Assay using Human Liver Microsomes

Troubleshooting & Optimization





This protocol outlines a general method for assessing the inhibitory potential of **ODM-204** on CYP17A1 activity.[11][12]

Materials:

- Pooled human liver microsomes (HLMs)
- CYP17A1 substrate (e.g., pregnenolone or progesterone)
- NADPH regenerating system
- ODM-204
- Incubation buffer (e.g., potassium phosphate buffer)
- · Acetonitrile or other quenching solvent
- LC-MS/MS system

Procedure:

- Pre-incubation: In a 96-well plate, pre-incubate HLMs with varying concentrations of **ODM-204** in the incubation buffer at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding the CYP17A1 substrate and the NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
- Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the formation of the metabolite (e.g., DHEA or androstenedione) using a validated LC-MS/MS method.



 Data Analysis: Determine the rate of metabolite formation at each ODM-204 concentration and calculate the IC₅₀ value.

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